Diethoxytetraphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxytetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2. It is characterized by the presence of two silicon atoms bonded to ethoxy groups and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxytetraphenyldisiloxane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) and related silanes. The process involves the controlled hydrolysis of TEOS, followed by condensation reactions to form the desired disiloxane structure . The reaction conditions typically include the use of acidic or basic catalysts to facilitate the hydrolysis and condensation steps.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also involve the use of continuous reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Diethoxytetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert this compound into simpler silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Halogenated or alkylated siloxanes.
Scientific Research Applications
Diethoxytetraphenyldisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethoxytetraphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silanol groups and other reactive sites on surfaces, leading to the formation of stable siloxane bonds.
Pathways Involved: The hydrolysis and condensation pathways are critical for its reactivity and applications.
Comparison with Similar Compounds
Hexaethoxydisiloxane: Similar in structure but with six ethoxy groups instead of four phenyl groups.
Octaethoxytrisiloxane: Contains three silicon atoms and eight ethoxy groups, offering different reactivity and applications.
Uniqueness: Diethoxytetraphenyldisiloxane is unique due to its combination of ethoxy and phenyl groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific surface interactions and stability .
Properties
CAS No. |
41376-08-3 |
---|---|
Molecular Formula |
C28H30O3Si2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
diethoxy-phenyl-triphenylsilyloxysilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-33(30-4-2,28-23-15-8-16-24-28)31-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)27-21-13-7-14-22-27/h5-24H,3-4H2,1-2H3 |
InChI Key |
PMCQHKGXMZGXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.